1-(2-Fluorophenyl)ethane-1,2-diamine
Overview
Description
1-(2-Fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the hydroamination of enamines. This process includes the regioselective addition of an NH moiety across an enamine double bond, providing a convenient and atom-economical route to 1,2-diamines . Another approach involves the nucleophilic addition to α-amino imines or the nucleophilic opening of aziridines . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(2-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
1-(2-Fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
Ethylenediamine: The parent compound without the fluorophenyl group.
1-(4-Fluorophenyl)ethane-1,2-diamine: A positional isomer with the fluorine atom at the para position.
1-(2-Chlorophenyl)ethane-1,2-diamine: A similar compound with a chlorine atom instead of fluorine. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-fluorophenyl)ethane-1,2-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLREGFPCLNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284222 | |
Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69810-82-8 | |
Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69810-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.